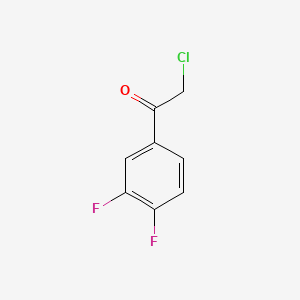

2-Chloro-1-(3,4-difluorophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-1-(3,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDAWUIKFAFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368434 | |

| Record name | 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51336-95-9 | |

| Record name | 2-Chloro-1-(3,4-difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51336-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3,4-difluorophenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051336959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(3,4-difluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(3,4-difluorophenyl)ethanone

Foreword: The Strategic Importance of a Fluorinated Ketone Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1] 2-Chloro-1-(3,4-difluorophenyl)ethanone, a seemingly simple molecule, embodies this principle. It serves as a highly versatile intermediate, possessing two key reactive sites: the difluorinated aromatic ring and the α-chloro ketone moiety. This dual functionality makes it a coveted precursor for a wide array of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

This guide provides an in-depth exploration of the synthesis, purification, and rigorous characterization of this pivotal compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying chemical logic and field-proven insights to ensure successful and reliable execution.

The Synthetic Blueprint: Friedel-Crafts Acylation

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride.[3] This classic electrophilic aromatic substitution reaction is efficient and generally high-yielding.

Mechanistic Rationale: Activating the Electrophile

The success of the Friedel-Crafts acylation hinges on the generation of a potent electrophile, the acylium ion. Chloroacetyl chloride itself is not sufficiently electrophilic to react with the electron-deactivated difluorobenzene ring. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required as a catalyst.

The mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its departure to form a highly reactive, resonance-stabilized acylium ion.[4][5]

-

Electrophilic Attack: The π-electron system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[4]

-

Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final product.[4]

A crucial advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is significantly less reactive than the starting arene due to the electron-withdrawing nature of the carbonyl group. This effectively prevents polyacylation, leading to a clean, mono-substituted product.[5][6]

Experimental Protocol: A Self-Validating Workflow

This protocol is adapted from established industrial methods and is designed for both safety and high yield.[3]

Reagents and Materials:

-

1,2-Difluorobenzene

-

Chloroacetyl Chloride

-

Aluminum Chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Magnesium Sulfate (anhydrous)

-

Nitrogen or Argon gas supply

-

Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

Workflow Diagram:

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Step-by-Step Procedure:

-

Setup: Under an inert atmosphere of nitrogen, charge a dry reaction flask with anhydrous aluminum chloride (1.0 mol) and anhydrous dichloromethane (450 mL).

-

Electrophile Generation: While stirring, slowly add chloroacetyl chloride (1.0 mol) via a dropping funnel over at least 10 minutes. An exothermic reaction will occur.

-

Activation: Heat the mixture to reflux (approx. 40°C) and maintain for 30 minutes.

-

Acylation: Slowly add 1,2-difluorobenzene (0.85 mol) dropwise over a period of at least 2 hours while maintaining reflux. The controlled addition is critical to manage the exotherm.

-

Completion: After the addition is complete, continue to reflux for an additional 1-3 hours until reaction completion is confirmed (e.g., by TLC or GC-MS).

-

Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare an ice-water slurry (approx. 500g). Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then a saturated sodium bicarbonate solution to remove any residual acid.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.

Purification: Achieving Analytical Grade

The crude product, while often of high purity, may require further purification depending on the intended application.

-

Recrystallization: This is the preferred method for obtaining high-purity crystalline material. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined empirically. The principle relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, leaving impurities behind in the mother liquor.

-

Silica Gel Chromatography: For removing closely related impurities, column chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

Structural Verification: A Multi-Technique Approach

Unambiguous characterization is essential and relies on a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O | [2][7] |

| Molecular Weight | 190.57 g/mol | [2][7] |

| Appearance | White to light yellow powder or lump | [1] |

| Boiling Point | 256.3 °C at 760 mmHg | [2] |

| Density | 1.353 g/cm³ | [1][2] |

| Storage | 2-8°C under inert gas | [2] |

Spectroscopic Characterization

Caption: Multi-technique workflow for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Aromatic Region (approx. 7.8-8.1 ppm): Three protons will be observed in the aromatic region, exhibiting complex splitting patterns due to both ortho, meta, and para H-H couplings, as well as H-F couplings.

-

Aliphatic Region (approx. 4.7 ppm): The two protons of the chloromethyl group (-CH₂Cl) will appear as a singlet, shifted downfield by the adjacent carbonyl and chlorine atom.

-

-

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments.

-

Carbonyl (approx. 189 ppm): A signal for the ketone carbonyl carbon.

-

Aromatic (approx. 115-155 ppm): Signals for the six aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

-

Aliphatic (approx. 45 ppm): A signal for the -CH₂Cl carbon.

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

-

~1700 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ketone) stretch.

-

~1600, ~1500 cm⁻¹: Absorptions for the C=C stretching of the aromatic ring.

-

~1200-1300 cm⁻¹: Strong absorptions due to C-F stretching.

-

~700-800 cm⁻¹: Absorption for the C-Cl stretch.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and information about fragmentation patterns.

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 190.

-

Isotopic Pattern: A characteristic M+2 peak at m/z 192 will be observed with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Fragmentation: A prominent fragment corresponding to the 3,4-difluorobenzoyl cation (m/z 141) from the loss of the chloromethyl radical (•CH₂Cl) is expected.

-

Safety, Handling, and Storage

Professional diligence in handling this compound and its synthetic precursors is non-negotiable.

-

This compound: This compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] It is also a lachrymator (tear-inducing).[2]

-

Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[9][10][11] It must be handled with extreme care in a fume hood.

-

Aluminum Chloride: Anhydrous AlCl₃ is a water-reactive solid that releases HCl gas upon contact with moisture.

Mandatory Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[8][9]

-

Ensure an eyewash station and safety shower are immediately accessible.[9]

-

Store the final product under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[2]

Conclusion: A Gateway to Innovation

This compound is more than just a chemical; it is a key that unlocks countless synthetic possibilities. Its robust and scalable synthesis via Friedel-Crafts acylation, combined with a clear and definitive characterization protocol, empowers chemists to build complex molecules with precision. Understanding the causality behind the synthetic steps and the interplay of analytical techniques ensures not only the successful production of this intermediate but also its effective application in the ongoing quest for novel therapeutics and advanced materials.

References

- 1. jxzd-chem.com [jxzd-chem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. This compound | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 2-Chloro-1-(3,4-difluorophenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3,4-difluorophenyl)ethanone, a halogenated organic compound, is a pivotal building block in modern synthetic chemistry.[1] Characterized by a difluorinated phenyl ring attached to a chloroacetyl group, this molecule offers a unique combination of reactive sites, making it a valuable intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its structure is particularly relevant in the fields of medicinal chemistry and agrochemical development, where the incorporation of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the target compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid or a white to light yellow powder-like solid.[1] Its key physical and chemical properties are summarized in the table below. The presence of the electrophilic carbonyl carbon and the reactive alpha-chloro group are central to its synthetic utility.

| Property | Value | Source(s) |

| CAS Number | 51336-95-9 | [3][4][5] |

| Molecular Formula | C₈H₅ClF₂O | [3][4][5] |

| Molecular Weight | 190.57 g/mol | [3][4][5] |

| Appearance | Powder to lump, White to Light yellow | [1] |

| Boiling Point | 256.3 °C at 760 mmHg | [1][3] |

| Density | 1.353 g/cm³ at 25 °C | [1][3] |

| Flash Point | 108.8 °C | [3] |

| Refractive Index | 1.495 | [3] |

| Solubility | Soluble in Methanol | [3] |

| Vapor Pressure | 0.0155 mmHg at 25°C | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the direct introduction of the chloroacetyl moiety onto the difluorinated aromatic ring.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, charge 1,2-difluorobenzene and a suitable inert solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions while stirring.

-

Acylation: Add chloroacetyl chloride dropwise from the dropping funnel to the cooled reaction mixture. Maintain the temperature below 10°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

The reactivity of this compound is dominated by two key features: the electrophilic ketone and the reactive C-Cl bond. This dual reactivity allows for a wide range of subsequent chemical transformations, making it a versatile intermediate.[1] For instance, the chloro group can be readily displaced by various nucleophiles, and the ketone can undergo reactions such as reduction to an alcohol.[6]

Applications in Research and Development

The unique structural features of this compound make it a highly sought-after intermediate in several areas of chemical research and development.

Pharmaceutical Chemistry

In drug discovery, the difluorophenyl motif is often incorporated to enhance the metabolic stability and binding affinity of drug candidates.[1] The fluorine atoms can modulate the lipophilicity and bioavailability of the molecule, which are critical parameters for drug efficacy.[1] This compound serves as a key starting material for the synthesis of various biologically active molecules, including kinase inhibitors and protease inhibitors for potential anticancer and antiviral applications.[1]

Agrochemicals

Similar to its role in pharmaceuticals, this compound is utilized in the development of advanced pesticides and herbicides.[1][3] The presence of fluorine atoms can improve the environmental persistence and target selectivity of these agrochemicals.[1]

Organic Synthesis

Beyond its direct applications in life sciences, this compound is a valuable tool for organic chemists. It serves as a precursor for the synthesis of more complex fluorinated aromatic compounds and can be used to introduce the 3,4-difluorophenacyl group into various molecular scaffolds.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and C-F bond stretching frequencies.[5][7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]

-

Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy.[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[8][9] It is known to be a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[3]

Hazard Classifications: [8]

-

Acute toxicity, Oral (Category 3)

-

Skin irritation (Category 2)

-

Skin sensitization (Category 1)

-

Serious eye irritation (Category 2)

-

Respiratory sensitization (Category 1)

-

Specific target organ toxicity – single exposure (Category 3)

Precautionary Measures: [8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[8] Respiratory protection may be necessary in case of inadequate ventilation.[8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a locked, well-ventilated place.[8] Keep the container tightly closed and under an inert atmosphere.[2][3] Recommended storage is at 2-8°C.[3]

In case of exposure, immediate medical attention is required.[8] Refer to the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique combination of a difluorinated aromatic ring and a reactive chloroacetyl group provides a powerful tool for the synthesis of novel and complex molecules. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development endeavors.

References

- 1. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. 2-chloro-1-3,4-difluorophenyl Ethanone | 51336-95-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | CAS#:51336-95-9 | Chemsrc [chemsrc.com]

2-Chloro-1-(3,4-difluorophenyl)ethanone material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-1-(3,4-difluorophenyl)ethanone

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 51336-95-9). Moving beyond a standard Material Safety Data Sheet (MSDS), this document provides in-depth insights into the compound's hazard profile, explains the causality behind recommended safety protocols, and offers validated procedures for its safe handling, emergency response, and disposal. Our objective is to empower scientific personnel with the expertise to mitigate risks effectively while harnessing the synthetic utility of this valuable chemical intermediate.

Compound Identity and Physicochemical Profile

This compound is a halogenated aromatic ketone widely employed as a building block in medicinal chemistry and agrochemical synthesis.[1][2] Its utility stems from the reactive α-chloro ketone moiety, which is susceptible to nucleophilic substitution, and the difluorophenyl ring, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity.[1] It is a known intermediate in the synthesis of pharmaceuticals like Ticagrelor.[3]

A thorough understanding of its physical properties is the foundation of safe laboratory practice. These characteristics dictate appropriate storage, handling, and emergency response measures.

| Property | Value | Source |

| CAS Number | 51336-95-9 | [2][3][4] |

| Molecular Formula | C₈H₅ClF₂O | [1][2][4] |

| Molecular Weight | 190.57 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1][5] |

| Boiling Point | 256.3 °C at 760 mmHg | [2] |

| Flash Point | 108.8 °C | [2] |

| Density | 1.353 g/cm³ | [2] |

| Solubility | Soluble in Methanol; Insoluble in water | [2][6] |

| Sensitivity | Lachrymatory (tear-inducing) | [2] |

Hazard Profile: A Mechanistic Approach

The hazard profile of this compound is dictated by its chemical structure. The α-chloro ketone functional group makes it an alkylating agent and a potent lachrymator, driving its corrosive and irritant properties. The Globally Harmonized System (GHS) provides a clear classification of its dangers.

| Hazard Classification | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [4][7] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [4][7][8] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [4][7][9] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][10] |

graph Hazard_Profile { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];// Central Node substance [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12];

// Structural Features structure [label="Structural Features", fillcolor="#FFFFFF", shape=ellipse, style=rounded]; alpha_chloro [label="α-Chloro Ketone\n(Alkylating Agent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; difluoro_ring [label="Difluorophenyl Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hazards hazards [label="GHS Hazards", fillcolor="#FFFFFF", shape=ellipse, style=rounded]; toxicity [label="Acute Toxicity (Oral)", fillcolor="#FBBC05", fontcolor="#202124"]; corrosion [label="Skin/Eye Corrosion\n& Irritation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sensitization [label="Respiratory & Skin\nSensitization", fillcolor="#FBBC05", fontcolor="#202124"]; stot [label="STOT SE 3\n(Respiratory Irritation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Relationships substance -- structure [label="possesses", len=1.5]; structure -- alpha_chloro [len=1]; structure -- difluoro_ring [len=1];

substance -- hazards [label="results in", len=1.5]; hazards -- toxicity [len=1]; hazards -- corrosion [len=1]; hazards -- sensitization [len=1]; hazards -- stot [len=1];

// Causal Links alpha_chloro -> corrosion [style=dashed, label="causes"]; alpha_chloro -> sensitization [style=dashed, label="causes"]; alpha_chloro -> stot [style=dashed, label="contributes to"]; }

Caption: Relationship between the chemical's structural features and its GHS hazards.

Self-Validating Safety Protocols

A self-validating safety system is one where the protocols inherently confirm their own effectiveness through procedural design. The following workflows are designed to minimize exposure and provide clear, actionable steps that account for the specific hazards of this compound.

Protocol 3.1: Engineering Controls & Environment Setup

The primary directive is to prevent the compound from entering the researcher's breathing zone and contacting skin or eyes.

-

Mandatory Fume Hood Use: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood.[3]

-

Designated Work Area: Cordon off a specific area within the fume hood for working with this compound. This prevents cross-contamination.

-

Proximity to Safety Equipment: Ensure an emergency eyewash station and safety shower are directly accessible and unobstructed, within a 10-second travel distance.

Protocol 3.2: Personal Protective Equipment (PPE) Selection

PPE is the last line of defense. Its selection must directly counter the identified hazards of skin/eye corrosion and sensitization.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] When handling larger quantities (>10g) or if there is a splash risk, a full face shield must be worn over the safety goggles.

-

Causality: This dual protection is necessary due to the severe eye damage potential (H318).[4]

-

-

Skin Protection:

-

Gloves: Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a thicker butyl or neoprene outer glove). Check the manufacturer's breakthrough time data. Discard gloves immediately if contamination is suspected.

-

Lab Coat/Gown: A flame-resistant lab coat is required. For procedures with a high risk of splashing, an impervious apron should be worn over the lab coat.[3][7]

-

-

Respiratory Protection: For standard use within a functioning fume hood, respiratory protection is not typically required. However, in situations where the ventilation might be inadequate or during the cleanup of a large spill, a full-face respirator with an appropriate combination cartridge (e.g., for organic vapors and acid gases) is mandatory.[7][11]

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm.

Protocol 4.1: Accidental Release and Spill Management

-

Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of the fume hood, evacuate the lab and contact the institutional emergency response team.

-

Control Vapors: Ensure the fume hood is operating. For spills outside a hood, close the lab door to contain vapors.

-

Select PPE: Don the appropriate PPE for cleanup, including respiratory protection if necessary.

-

Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or dry lime.[3][12] Do not use combustible materials like paper towels.

-

Collect Waste: Carefully sweep the absorbed material into a clearly labeled, sealable waste container.[3] Use spark-proof tools if there is any ignition risk.[12]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol, following all flammable liquid precautions), followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste according to institutional and local regulations.[7]

Protocol 4.2: First Aid for Exposure

Immediate action is required. All exposures should be followed by a medical evaluation.

-

Inhalation: Immediately move the affected person to fresh air. Keep them warm and at rest. If breathing is difficult or if respiratory symptoms (wheezing, coughing) develop, call for emergency medical help at once.[3][7]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][13] If skin irritation or a rash develops, seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate, specialized medical attention (ophthalmologist).

-

Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Call for emergency medical help immediately.[7][14]

Stability, Reactivity, and Disposal

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area, preferably refrigerated (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen).[2][3][5]

-

Conditions to Avoid: Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3]

-

Waste Disposal: All waste containing this compound must be treated as hazardous. It should be collected in a designated, labeled, and sealed container for disposal by a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[3][7]

References

- 1. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CAS#:51336-95-9 | Chemsrc [chemsrc.com]

- 4. This compound | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloro-1-3,4-difluorophenyl Ethanone | 51336-95-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. echemi.com [echemi.com]

- 8. 2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Difluoronitrobenzene | 369-34-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Thermodynamic and Kinetic Characterization of 2-Chloro-1-(3,4-difluorophenyl)ethanone

Introduction: The Significance of 2-Chloro-1-(3,4-difluorophenyl)ethanone in Modern Drug Discovery

This compound, a halogenated aromatic ketone, stands as a pivotal building block in the landscape of medicinal chemistry and drug development.[1] Its molecular architecture, featuring a reactive α-chloro ketone moiety and a difluorinated phenyl ring, offers a versatile platform for the synthesis of a diverse array of biologically active molecules.[1] The presence of fluorine atoms is particularly noteworthy, as they can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This intermediate is frequently employed in the synthesis of kinase inhibitors, protease inhibitors, and other therapeutic agents.[1]

Thermodynamic Profile: Unveiling the Energetic Landscape

The thermodynamic properties of a compound govern its stability, phase behavior, and the energetics of its reactions. For this compound, understanding these parameters is crucial for safe handling, storage, and for predicting the feasibility of synthetic transformations.

Core Thermodynamic Parameters of Interest

A comprehensive thermodynamic analysis of this compound would involve the determination of the following key parameters:

-

Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's intrinsic stability.

-

Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the compound's formation from its elements under standard conditions. A negative value signifies a thermodynamically favorable formation.

-

Heat Capacity (Cp): Measures the amount of heat required to raise the temperature of a substance by one degree.[2] This property is essential for heat transfer calculations in process scale-up.[2]

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): These parameters define the solid-to-liquid phase transition and are critical for understanding the compound's physical state and for purification processes like crystallization.[2]

Experimental Determination of Thermodynamic Properties: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is an invaluable tool for determining the thermodynamic properties of organic compounds.[3][4]

The choice of DSC as the primary technique for thermal analysis is dictated by its high sensitivity, small sample requirement, and the wealth of information it provides on phase transitions and heat capacity.[3] The experimental design is centered around achieving a clear, reproducible thermogram from which accurate and precise data can be extracted.

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of temperature and enthalpy measurements, the DSC instrument must be calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin).[5] This step corrects for any instrumental variations.

-

Procedure:

-

Accurately weigh a small amount (1-5 mg) of the reference material into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) through its melting transition.

-

Compare the observed melting point and enthalpy of fusion to the certified values and apply the necessary calibration adjustments in the instrument's software.

-

-

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining high-quality DSC data. The sample should be representative and in good thermal contact with the pan.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan using a microbalance.

-

Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.

-

Hermetically seal the pan to prevent any loss of volatile components during heating.

-

-

-

DSC Measurement:

-

Rationale: A controlled heating and cooling program allows for the systematic investigation of the compound's thermal behavior over a defined temperature range.

-

Procedure:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 0 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

Perform a second heating cycle to observe the thermal behavior of the recrystallized material, which can provide insights into polymorphism.

-

-

-

Data Analysis:

-

Rationale: The resulting DSC thermogram is analyzed to extract the desired thermodynamic parameters.

-

Procedure:

-

| Thermodynamic Parameter | Symbol | Expected Value (Illustrative) |

| Melting Point | Tm | 45-50 °C |

| Enthalpy of Fusion | ΔHfus | 20-30 kJ/mol |

| Heat Capacity (Solid, 25 °C) | Cp(s) | 180-220 J/(mol·K) |

| Heat Capacity (Liquid, 60 °C) | Cp(l) | 250-300 J/(mol·K) |

Note: The values in this table are illustrative and would need to be determined experimentally.

Visualization of the DSC Workflow

Caption: Workflow for the determination of thermodynamic properties using DSC.

Kinetic Profile: Mapping the Reactivity Landscape

The kinetic profile of this compound provides critical insights into the rates and mechanisms of its chemical reactions. This information is indispensable for optimizing reaction conditions, controlling impurity formation, and ensuring the efficient synthesis of target molecules.

Core Kinetic Parameters of Interest

A key reaction of this compound is nucleophilic substitution at the α-carbon. A kinetic study of this reaction with a model nucleophile (e.g., an amine or thiol) would aim to determine:

-

Rate Law: Describes the relationship between the reaction rate and the concentrations of reactants.[6]

-

Rate Constant (k): A proportionality constant in the rate law that quantifies the reaction rate at a given temperature.[6]

-

Activation Energy (Ea): The minimum energy required for the reaction to occur, which can be determined from the temperature dependence of the rate constant using the Arrhenius equation.[6]

-

Reaction Mechanism: The step-by-step sequence of elementary reactions by which the overall chemical change occurs.

Experimental Determination of Kinetic Parameters: Stopped-Flow Spectroscopy

For fast reactions, such as the nucleophilic substitution of an α-chloro ketone, stopped-flow spectroscopy is an ideal technique for monitoring the reaction progress in real-time, typically on the millisecond to second timescale.[7][8] This method involves the rapid mixing of reactants and monitoring the change in a spectroscopic signal (e.g., UV-Vis absorbance or fluorescence) as the reaction proceeds.[7][8]

The choice of stopped-flow spectroscopy is driven by the need to study reaction kinetics on a timescale faster than what can be achieved with manual mixing.[9][10] The selection of a spectroscopic probe (e.g., UV-Vis absorbance) is based on the expectation that the reactants and products will have different absorption spectra, allowing the concentration changes to be monitored over time.

-

Spectroscopic Characterization:

-

Rationale: To identify a suitable wavelength for monitoring the reaction, the UV-Vis absorption spectra of the reactants and the expected product must be recorded.

-

Procedure:

-

Prepare solutions of known concentrations of this compound, the chosen nucleophile, and the synthesized product in the reaction solvent.

-

Record the UV-Vis spectrum of each solution to identify a wavelength where there is a significant change in absorbance upon reaction.

-

-

-

Stopped-Flow Experiment:

-

Rationale: To collect kinetic data under pseudo-first-order conditions, the concentration of one reactant (the nucleophile) is kept in large excess over the other (this compound). This simplifies the rate law and facilitates the determination of the rate constant.

-

Procedure:

-

Prepare a stock solution of this compound.

-

Prepare a series of solutions of the nucleophile at different concentrations, ensuring at least a 10-fold excess compared to the ketone.

-

Load the ketone solution into one syringe of the stopped-flow instrument and a nucleophile solution into the other.

-

Rapidly inject the solutions into the mixing chamber and monitor the change in absorbance at the pre-determined wavelength as a function of time.

-

Repeat the experiment for each concentration of the nucleophile.

-

-

-

Data Analysis:

-

Rationale: The kinetic traces (absorbance vs. time) are fitted to an appropriate mathematical model to extract the observed rate constant (kobs).

-

Procedure:

-

For each kinetic trace, fit the data to a single exponential equation to obtain kobs.

-

Plot kobs versus the concentration of the nucleophile.

-

If the plot is linear, the reaction is first-order with respect to the nucleophile, and the second-order rate constant (k) can be determined from the slope of the line.

-

-

-

Determination of Activation Energy:

-

Rationale: The Arrhenius equation describes the relationship between the rate constant and temperature. By measuring the rate constant at different temperatures, the activation energy can be determined.

-

Procedure:

-

Repeat the stopped-flow experiments at several different temperatures (e.g., 25, 30, 35, 40 °C).

-

Determine the second-order rate constant (k) at each temperature.

-

Plot ln(k) versus 1/T (in Kelvin). The slope of this plot is equal to -Ea/R, where R is the gas constant.

-

-

| Kinetic Parameter | Symbol | Expected Value (Illustrative) |

| Rate Law | Rate | k[Ketone][Nucleophile] |

| Second-Order Rate Constant (25 °C) | k | 1-10 M-1s-1 |

| Activation Energy | Ea | 40-60 kJ/mol |

Note: The values in this table are illustrative and would need to be determined experimentally for a specific nucleophile.

Visualization of the Kinetic Analysis Workflow

Caption: Workflow for the kinetic analysis using stopped-flow spectroscopy.

Computational Chemistry: A Predictive Approach

In the absence of experimental data, or to complement it, computational chemistry methods such as Density Functional Theory (DFT) can be employed to predict the thermodynamic and kinetic properties of this compound.[11] DFT calculations can provide valuable estimates of:

-

Molecular Geometry and Vibrational Frequencies: Essential for calculating thermodynamic properties.

-

Enthalpy and Gibbs Free Energy of Formation: Can be calculated with reasonable accuracy.

-

Reaction Pathways and Transition States: Allows for the prediction of activation energies and reaction mechanisms.

While a detailed protocol for DFT calculations is beyond the scope of this guide, it is important to recognize its potential as a powerful predictive tool in the characterization of novel compounds.

Conclusion

A comprehensive understanding of the thermodynamic and kinetic properties of this compound is fundamental to its effective and safe utilization in drug discovery and development. This technical guide has provided a detailed roadmap for the experimental determination of these crucial parameters using state-of-the-art techniques such as Differential Scanning Calorimetry and Stopped-Flow Spectroscopy. By adhering to the principles of scientific integrity and following the self-validating protocols outlined herein, researchers can generate the high-quality data necessary to accelerate their research and development efforts. The integration of experimental data with computational predictions will ultimately lead to a more profound understanding of this versatile building block and its role in the creation of next-generation therapeutics.

References

- 1. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. s4science.at [s4science.at]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 6. fiveable.me [fiveable.me]

- 7. fiveable.me [fiveable.me]

- 8. Stopped-flow - Wikipedia [en.wikipedia.org]

- 9. biologic.net [biologic.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to 2-Chloro-1-(3,4-difluorophenyl)ethanone for Researchers and Drug Development Professionals

Introduction

2-Chloro-1-(3,4-difluorophenyl)ethanone is a halogenated aromatic ketone that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular structure, featuring a reactive α-chloro ketone and a difluorinated phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making this reagent particularly valuable in drug discovery programs.[1][2] This guide provides a comprehensive overview of the commercial availability, pricing, key applications, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

| Property | Value |

| CAS Number | 51336-95-9 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol [3] |

| Appearance | White to light yellow powder or lump[2] |

| Boiling Point | 256.3 °C at 760 mmHg[4] |

| Density | 1.353 g/cm³[4] |

| Flash Point | 108.8 °C[4] |

| Solubility | Soluble in Methanol[4] |

Commercial Availability and Pricing

This compound is readily available from a variety of commercial suppliers, catering to both small-scale research and larger-scale development needs. The pricing is influenced by the quantity, purity, and the supplier. Below is a comparative table of offerings from several reputable vendors.

| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |

| BLDpharm | 98+% | 5g, 25g | $22.00 (5g), $57.00 (25g)[4] |

| Chemenu | 95+% | 1000g | $1,288.00 (1000g)[4] |

| SynQuest Laboratories | Not specified | 1g, 5g, 25g | $16.00 (1g), $34.00 (5g), $90.00 (25g)[4] |

| TCI Chemical | >98.0% (GC) | 1g, 5g | $30.00 (1g), $90.00 (5g)[4] |

| TRC | Not specified | 1g | $75.00 (1g)[4] |

Note: Prices are indicative and subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.

Applications in Organic Synthesis and Drug Discovery

The utility of this compound stems from its ability to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Key Intermediate in the Synthesis of Ticagrelor

A prominent application of this compound is its role as a key starting material in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[5] The synthesis of Ticagrelor involves the reaction of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine with a pyrimidine derivative, and this compound is a precursor to the crucial cyclopropylamine intermediate.[6] The difluorophenyl moiety of the starting material is a core component of the final active pharmaceutical ingredient.[7]

The general synthetic strategy often involves the conversion of this compound to a chiral alcohol, (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol, which is a key step in establishing the desired stereochemistry for Ticagrelor.[7]

Building Block for Bioactive Molecules

Beyond its application in Ticagrelor synthesis, the difluorinated phenyl ring and the reactive ketone group make this compound a valuable precursor for a range of biologically active molecules.[2] The fluorine atoms can enhance metabolic stability and binding affinity, making it a desirable structural motif in the design of novel therapeutic agents, including kinase inhibitors and antiviral compounds.[2] The chloroethyl ketone moiety allows for further derivatization through reactions with amines, thiols, and other nucleophiles, enabling the generation of diverse chemical libraries for screening.[2]

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, adherence to strict safety protocols is paramount.

Procurement and Handling Workflow

The following diagram illustrates a typical workflow for the procurement and safe handling of this chemical in a research environment.

Caption: Workflow for procurement and safe handling.

Safe Storage

Proper storage is crucial to maintain the stability of the compound and ensure the safety of laboratory personnel.

-

Storage Temperature: Store in a refrigerator at 2-8°C.[4]

-

Inert Atmosphere: Store under an inert gas such as nitrogen or argon.[4]

-

Container: Keep the container tightly closed and in a dry, well-ventilated place.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[9]

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields.

-

Skin Protection: Impervious and flame-resistant protective clothing, and chemical-resistant gloves.

-

Respiratory Protection: Use in a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.

Hazard and Safety Information

This compound is classified as a hazardous substance and should be handled with extreme care.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its commercial availability from multiple suppliers allows for its procurement for a wide range of research and development activities. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding of this compound for researchers and drug development professionals to facilitate its safe and effective use in their synthetic endeavors.

References

- 1. 2-chloro-1-3,4-difluorophenyl Ethanone | 51336-95-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. jxzd-chem.com [jxzd-chem.com]

- 3. This compound;2-Chloro-3',4'-difluoroacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone [zjjtxc.com]

- 6. WO2013150495A2 - Preparation of ticagrelor - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | CAS#:51336-95-9 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

Methodological & Application

The Synthetic Versatility of 2-Chloro-1-(3,4-difluorophenyl)ethanone: A Gateway to Advanced Pharmaceutical Intermediates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. The 3,4-difluorophenyl motif, in particular, is a privileged structure found in numerous bioactive compounds. 2-Chloro-1-(3,4-difluorophenyl)ethanone, a bifunctional building block, serves as a critical entry point for the synthesis of a diverse array of complex molecules. Its dual reactivity, stemming from the electrophilic carbonyl carbon and the susceptible α-chloro substituent, allows for a range of synthetic transformations, making it an invaluable tool for researchers and drug development professionals.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, focusing on key transformations that lead to valuable pharmaceutical intermediates. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols and insights into experimental design.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic protocols, a thorough understanding of the reagent's properties and handling requirements is paramount.

| Property | Value | Reference |

| CAS Number | 51336-95-9 | [1][2] |

| Molecular Formula | C₈H₅ClF₂O | [1][2] |

| Molecular Weight | 190.57 g/mol | [1][2] |

| Appearance | White to light yellow solid or liquid | [3] |

| Boiling Point | 256.3 °C at 760 mmHg | [3] |

| Density | 1.353 g/cm³ at 25 °C | [3] |

Safety Profile: this compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause allergic skin reactions or respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.[5]

Application Note 1: Asymmetric Reduction to a Key Chiral Intermediate for Ticagrelor

One of the most significant applications of this compound is in the synthesis of the antiplatelet drug, Ticagrelor. The crucial step involves the asymmetric reduction of the ketone to the corresponding (S)-chiral alcohol, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is a vital building block for the construction of the cyclopropylamine side chain of Ticagrelor.[6][7][8]

The stereoselective reduction of the prochiral ketone is of paramount importance, as the biological activity of Ticagrelor is highly dependent on the correct stereochemistry. While chemical methods using chiral reducing agents exist, biocatalysis has emerged as a greener and more efficient alternative, offering exceptional enantioselectivity.[7][9][10]

Workflow for Biocatalytic Asymmetric Reduction

Caption: Workflow for the biocatalytic reduction of this compound.

Protocol: Enzymatic Reduction using a Ketoreductase

This protocol is a representative example based on methodologies described in the literature.[7][11] Researchers should optimize conditions based on the specific ketoreductase and equipment used.

Materials:

-

This compound

-

Ketoreductase (KRED) with activity towards the substrate

-

NAD(P)H cofactor

-

Cofactor regeneration system (e.g., Glucose Dehydrogenase (GDH) and D-glucose)

-

Potassium phosphate buffer (pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0).

-

Enzyme and Cofactor Addition: Add the ketoreductase, NAD(P)H, glucose dehydrogenase, and D-glucose to the buffer solution. Stir gently until all components are dissolved.

-

Substrate Addition: Add this compound to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent to improve solubility.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by TLC or HPLC until complete conversion of the starting material is observed.

-

Workup: Upon completion, quench the reaction and extract the product with an organic solvent such as ethyl acetate.

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography if necessary.

Causality and Insights: The success of this biocatalytic reduction hinges on the selection of an appropriate ketoreductase. The enzyme's active site dictates the stereochemical outcome, leading to the desired (S)-enantiomer with high enantiomeric excess (>99%). The cofactor regeneration system is crucial for making the process economically viable on a larger scale by continuously recycling the expensive NAD(P)H cofactor.

Application Note 2: Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring system, a prevalent scaffold in many pharmaceuticals.[12][13] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea. This compound serves as an excellent α-haloketone component, leading to the formation of 4-(3,4-difluorophenyl) substituted thiazoles.

Mechanism of Hantzsch Thiazole Synthesis

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general framework for the synthesis of 2-amino-4-(3,4-difluorophenyl)thiazole.[14][15]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium bicarbonate or another suitable base (optional)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Thiourea Addition: Add thiourea (1.0-1.2 eq.) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the thiazole hydrohalide salt may form.

-

Neutralization and Isolation: If desired, the free base can be obtained by neutralizing the reaction mixture with a base such as sodium bicarbonate solution. The product can then be isolated by filtration or extraction.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality and Insights: The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the subsequent cyclization and dehydration steps. The initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon displaces the chloride ion. This is followed by an intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration to yield the aromatic thiazole ring.

Application Note 3: Synthesis of 2,4-Disubstituted Imidazoles

Similar to the synthesis of thiazoles, this compound can be utilized in the formation of substituted imidazoles. The condensation with an amidine is a common and effective method for constructing the imidazole ring.[16][17][18] This reaction provides access to imidazoles bearing the 3,4-difluorophenyl substituent at the 4-position.

Protocol: Synthesis of a 2,4-Disubstituted Imidazole

This is a generalized protocol based on established procedures for the reaction of α-haloketones with amidines.[16][19]

Materials:

-

This compound

-

Amidine hydrochloride (e.g., benzamidine hydrochloride)

-

Potassium bicarbonate or another suitable base

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Amidine Solution: In a reaction vessel, dissolve the amidine hydrochloride (1.0 eq.) and potassium bicarbonate (2.0-3.0 eq.) in a mixture of THF and water.

-

Ketone Addition: Heat the amidine solution to reflux. Slowly add a solution of this compound (1.0 eq.) in THF to the refluxing mixture.

-

Reaction: Maintain the reaction at reflux for several hours, monitoring its progress by TLC or HPLC.

-

Workup: Upon completion, cool the reaction mixture and remove the THF under reduced pressure. The aqueous residue can be extracted with an organic solvent.

-

Isolation: The product can often be isolated by crystallization from the reaction mixture or after extraction and solvent removal. Further purification can be achieved by recrystallization or column chromatography.

Causality and Insights: The use of a biphasic solvent system like THF/water can be advantageous for solubilizing both the polar amidine salt and the less polar α-haloketone. The base is crucial for neutralizing the hydrohalic acid formed during the reaction and for generating the free amidine, which is the active nucleophile.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis, particularly for the construction of fluorinated heterocyclic compounds with significant potential in drug discovery and development. The protocols and insights provided herein demonstrate its utility in key synthetic transformations, including asymmetric reductions and the synthesis of thiazole and imidazole scaffolds. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively leverage this reagent to access a wide range of complex and potentially bioactive molecules. The continued exploration of its reactivity will undoubtedly lead to further innovations in the synthesis of novel therapeutic agents.

References

- 1. This compound;2-Chloro-3',4'-difluoroacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jxzd-chem.com [jxzd-chem.com]

- 4. Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01444A [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol - Google Patents [patents.google.com]

- 12. synarchive.com [synarchive.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Reaction of 2-Chloro-1-(3,4-difluorophenyl)ethanone with Amines and Thiols

Introduction: The Synthetic Value of a Versatile α-Haloketone

In the landscape of modern medicinal chemistry and drug development, α-haloketones stand out as exceptionally valuable synthetic intermediates.[1][2] Their utility is rooted in a dual electrophilic nature: the carbonyl carbon and the adjacent α-carbon bearing a halogen. This arrangement makes them prime substrates for a variety of nucleophilic substitution and condensation reactions, enabling the construction of complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles.[1][2][3]

This guide focuses on a specific and highly relevant building block: 2-Chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9). The presence of the 3,4-difluorophenyl moiety is of particular significance, as fluorine substitution is a widely employed strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[4] This application note provides a detailed exploration of the reaction of this key intermediate with amine and thiol nucleophiles, offering mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals. The resulting α-amino ketones and α-thio ketones are crucial precursors for a range of pharmacologically active agents.[4][5]

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[6][7] It is also a lachrymator.[8] All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Key Properties of this compound:

| Property | Value | Source |

| CAS Number | 51336-95-9 | [8][9] |

| Molecular Formula | C₈H₅ClF₂O | [8][9] |

| Molecular Weight | 190.57 g/mol | [8][9] |

| Appearance | White to light yellow powder or lump | [4] |

| Boiling Point | 256.3 °C at 760 mmHg | [8] |

| Storage | Store under inert gas at 2-8°C | [8] |

Part 1: Reaction with Amines - Synthesis of α-Amino Ketones

The reaction between this compound and an amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The amine, acting as the nucleophile, attacks the electrophilic α-carbon, displacing the chloride leaving group. The carbonyl group plays a crucial role in activating the α-carbon towards nucleophilic attack through its electron-withdrawing inductive effect, which polarizes the C-Cl bond and stabilizes the transition state.[3]

Mechanistic Pathway

The reaction proceeds via a concerted mechanism where the formation of the new C-N bond and the cleavage of the C-Cl bond occur simultaneously. A weak base, such as potassium carbonate (K₂CO₃) or an excess of the amine itself, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[8][10]

Caption: SN2 reaction of this compound with a primary amine.

Experimental Protocol: Synthesis of 2-(Cyclopropylamino)-1-(3,4-difluorophenyl)ethanone

This protocol describes the synthesis of an α-amino ketone, a class of compounds that are precursors to important pharmaceuticals. For instance, derivatives of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine are key intermediates in the synthesis of the antiplatelet agent Ticagrelor.[1][6][11][12][13] This procedure is adapted from general methods for the amination of α-haloketones.

Materials:

-

This compound (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. Subsequently, add cyclopropylamine (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 2-(cyclopropylamino)-1-(3,4-difluorophenyl)ethanone.

Part 2: Reaction with Thiols - Synthesis of α-Thio Ketones

Analogous to amines, thiols and their conjugate bases (thiolates) are excellent nucleophiles for SN2 reactions with α-haloketones.[14] Sulfur is more polarizable and generally a better nucleophile than nitrogen or oxygen in polar protic solvents.[14] This reaction provides a direct route to α-thio ketones (or α-sulfanyl ketones), which are versatile intermediates in the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles, known for their diverse biological activities.[15][16]

Mechanistic Pathway

The reaction with a thiol (R-SH) typically requires a base to deprotonate the thiol to the more nucleophilic thiolate (R-S⁻). Alternatively, a pre-formed thiolate salt, such as sodium thiomethoxide, can be used directly.[7][17] The thiolate then attacks the α-carbon, displacing the chloride ion in a concerted SN2 fashion.

Caption: SN2 reaction of this compound with a sodium thiolate.

Experimental Protocol: Synthesis of 1-(3,4-Difluorophenyl)-2-(methylthio)ethanone

This protocol details the synthesis of an α-thio ketone using sodium thiomethoxide, a potent and commonly used sulfur nucleophile.[17][18]

Materials:

-

This compound (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.3 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Addition of Nucleophile: Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Quenching: Carefully pour the reaction mixture into ice-cold water with stirring.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x).

-

Washing and Drying: Combine the organic extracts and wash with deionized water (2x) followed by brine (1x). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure 1-(3,4-difluorophenyl)-2-(methylthio)ethanone.

Applications in Drug Discovery & Summary Workflow